6-ethyldecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyldecan-3-one is an organic compound with the chemical formula C12H24O. It is a colorless liquid that is used in a variety of industrial and scientific applications. This compound belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Ethyldecan-3-one can be synthesized through various organic reactions. One common method involves the oxidation of secondary alcohols. For instance, 6-ethyldecan-3-ol can be oxidized using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of secondary alcohols. This process typically involves the use of metal catalysts such as copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethyldecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles such as Grignard reagents add to the carbonyl carbon to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Grignard reagents (RMgX), typically in dry ether solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
6-Ethyldecan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 6-ethyldecan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the reduction or oxidation of ketones. The carbonyl group in this compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
3-Decanol, 6-ethyl-: This compound is similar in structure but contains a hydroxyl group instead of a carbonyl group.
6-Ethyldecanal: This compound has an aldehyde group instead of a ketone group.
Uniqueness: 6-Ethyldecan-3-one is unique due to its specific carbonyl group placement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 6-ethyldecan-3-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-bromo-6-ethylhexane", "sodium ethoxide", "1-decanol", "sodium hydride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "anhydrous magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 1-bromo-6-ethylhexane is reacted with sodium ethoxide to form 6-ethylhex-1-ene.", "Step 2: 6-ethylhex-1-ene is reacted with 1-decanol in the presence of sodium hydride to form 6-ethyldecan-1-ol.", "Step 3: 6-ethyldecan-1-ol is oxidized with acetic anhydride and sodium borohydride to form 6-ethyldecanal.", "Step 4: 6-ethyldecanal is reduced with sodium borohydride in the presence of acetic acid to form 6-ethyldecan-1-ol.", "Step 5: 6-ethyldecan-1-ol is dehydrated with sulfuric acid to form 6-ethyldecan-1-ene.", "Step 6: 6-ethyldecan-1-ene is hydrogenated with a palladium catalyst to form 6-ethyldecan-3-ol.", "Step 7: 6-ethyldecan-3-ol is oxidized with sodium hydroxide and sulfuric acid to form 6-ethyldecan-3-one.", "Step 8: The crude product is purified by washing with water, drying with anhydrous magnesium sulfate, and recrystallization from a suitable solvent.", "Step 9: The final product, 6-ethyldecan-3-one, is obtained as a colorless liquid with a fruity odor." ] } | |
CAS-Nummer |
40237-86-3 |
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
6-ethyldecan-3-one |
InChI |
InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
GPWXFAGLYWGJRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CCC(=O)CC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.